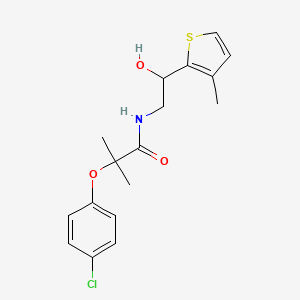

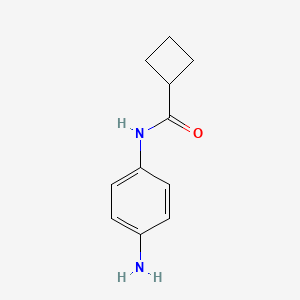

![molecular formula C26H32N4O2 B2501530 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone CAS No. 2034368-61-9](/img/structure/B2501530.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as benzo[d]imidazole, pyrrolidine, and piperidine. These structures are commonly found in compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of related benzo[d]imidazole derivatives has been reported in the literature. For instance, a one-pot synthesis approach for imidazo[1,2-a]pyridines has been described, where benzyl halides or benzyl tosylates are oxidized to aldehydes and then react with 2-aminopyridines and isocyanides to afford the desired products in excellent yields . Additionally, novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines have been achieved using benzotriazole and N-phenylethylenediamine, followed by reactions with various reagents to introduce different substituents . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . Quantum chemical calculations employing density functional theory (DFT) have also been used to predict the molecular and spectroscopic features, showing good agreement with experimental data . These techniques would be essential in confirming the structure of the synthesized "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone".

Chemical Reactions Analysis

The reactivity of benzo[d]imidazole derivatives can be quite diverse. For example, the synthesized hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines have been shown to react with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, yielding various substituted products . These reactions demonstrate the potential for further functionalization of the benzo[d]imidazole core, which could be relevant for the compound under discussion.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone" are not provided, related compounds have been synthesized and evaluated for their antioxidant and antimicrobial activities . The quantitative structure–activity relationships (QSAR) and molecular docking studies have been used to investigate the correlation between molecular descriptors and biological activity . These studies suggest that the compound may also possess interesting biological properties that could be explored further.

Scientific Research Applications

Synthesis and Derivative Development

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone is a compound that has been explored in the field of organic chemistry, particularly in the synthesis and development of novel derivatives with potential biological activities. A study by Goli-Garmroodi et al. (2015) demonstrates the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives, indicating the versatility of benzo[d]imidazol derivatives in creating new compounds with significant yields Goli-Garmroodi et al., 2015.

Coordination Polymers and Material Science

In material science, the structure and properties of coordination polymers based on imidazolyl derivatives have been investigated. Xiaoju Li et al. (2012) reported the synthesis of two novel 2D cadmium(II) metal-organic frameworks (MOFs) utilizing bis(imidazolyl) and zwitterionic dicarboxylate ligands, showcasing the potential of imidazolyl derivatives in constructing complex structures with unique properties such as thermal stability and fluorescent characteristics Li et al., 2012.

Catalysis and Chemical Transformations

Imidazole derivatives, including those similar in structure to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone, have been explored as catalysts in various chemical transformations. Lin Li et al. (2018) synthesized new phosphine-free RuII-NNN pincer complexes for catalyzing the condensation of benzyl alcohol and benzene-1,2-diamine to 2-phenyl-1H-benzo[d]imidazole, demonstrating the catalytic capabilities of imidazole-based compounds in synthesizing heterocyclic compounds Li et al., 2018.

Antioxidant and Antimicrobial Activities

The biological activities of imidazole derivatives are a significant area of research. F. Bassyouni et al. (2012) synthesized and evaluated a series of new derivatives for their antioxidant and antimicrobial activities, highlighting the potential therapeutic applications of compounds derived from imidazole structures Bassyouni et al., 2012.

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2/c31-26(17-29-20-27-24-10-4-5-11-25(24)29)28-15-12-22(13-16-28)30-14-6-9-23(30)19-32-18-21-7-2-1-3-8-21/h1-5,7-8,10-11,20,22-23H,6,9,12-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEITTHDJFIAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)COCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

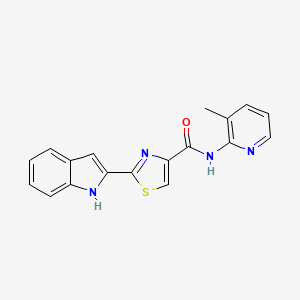

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)

![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)

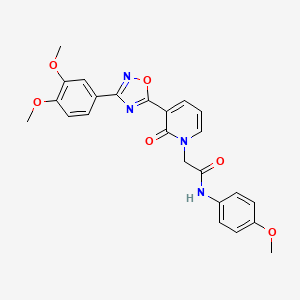

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)

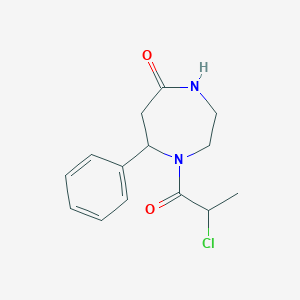

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)